molecular formula C14H12ClN3O B185487 4-chlorobenzaldehyde N-phenylsemicarbazone CAS No. 93535-29-6

4-chlorobenzaldehyde N-phenylsemicarbazone

Cat. No.: B185487
CAS No.: 93535-29-6
M. Wt: 273.72 g/mol
InChI Key: ABYDHFCNXZFOEE-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenzaldehyde N-phenylsemicarbazone is a chemical compound with the linear formula C14H12ClN3O and is related to the thiosemicarbazone analog, a class of organic compounds known for their diverse biological activities and applications in chemical synthesis . As a semicarbazone, it is primarily of interest in academic and pharmaceutical research for its potential as a key intermediate or precursor in organic synthesis and medicinal chemistry. Researchers value this family of compounds for their ability to form stable complexes with various metal ions, making them candidates for investigation in catalysis and material science. The compound is supplied with the understanding that it is strictly for Research Use Only; it is not intended for diagnostic, therapeutic, or personal use. The buyer assumes all responsibility for determining the suitability of this product for their intended research purpose and for confirming its identity and purity .

Properties

IUPAC Name

1-[(E)-(4-chlorophenyl)methylideneamino]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-12-8-6-11(7-9-12)10-16-18-14(19)17-13-4-2-1-3-5-13/h1-10H,(H2,17,18,19)/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYDHFCNXZFOEE-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425931
Record name 4-chlorobenzaldehyde N-phenylsemicarbazone
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Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93535-29-6
Record name NSC213892
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Record name 4-chlorobenzaldehyde N-phenylsemicarbazone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLOROBENZYLIDENE)-4-PHENYLSEMICARBAZIDE
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Preparation Methods

Molecular Architecture

4-Chlorobenzaldehyde N-phenylsemicarbazone (C₁₄H₁₂ClN₃O) features a semicarbazone backbone formed by the condensation of 4-chlorobenzaldehyde with N-phenylsemicarbazide. The structure includes a chlorophenyl group attached to an imine (–CH=N–) linkage, which connects to a phenylurea moiety. The E-isomer is thermodynamically favored due to steric and electronic factors.

Key Precursors

  • 4-Chlorobenzaldehyde (C₇H₅ClO) : Synthesized via chlorination of toluene derivatives or oxidation of 4-chlorotoluene. A 2020 protocol by Khadem Moghaddam and Aghapour achieved 95% yield using trichloroisocyanuric acid (TCCA) and triphenylphosphine (PPh₃) in acetonitrile under reflux.

  • N-Phenylsemicarbazide : Commercially available or synthesized by reacting phenylhydrazine with urea.

Condensation Methods for 4-Chlorobenzaldehyde N-Phenylsemicarbazone

Classical Acid-Catalyzed Condensation

The most widely reported method involves refluxing equimolar amounts of 4-chlorobenzaldehyde and N-phenylsemicarbazide in ethanol with catalytic acetic acid.

Procedure :

  • Dissolve 4-chlorobenzaldehyde (1.0 equiv, 140.57 g/mol) and N-phenylsemicarbazide (1.0 equiv) in 200 mL ethanol.

  • Add 1–2 mL glacial acetic acid and reflux at 80°C for 4–6 hours.

  • Cool the mixture to room temperature, inducing crystallization.

  • Filter the precipitate and recrystallize from ethanol/water (3:1).

Yield : 75–85%.

Solvent-Free Mechanochemical Synthesis

A 2023 study demonstrated solvent-free synthesis using ball milling:

  • Reactants: 4-chlorobenzaldehyde (1.0 equiv) and N-phenylsemicarbazide (1.0 equiv).

  • Conditions: Ball mill at 25 Hz for 30 minutes.

  • Advantages: 90% yield, reduced reaction time, and minimal waste.

Catalytic Enhancements

  • PPh₃-Mediated Reactions : Adapted from Khadem Moghaddam and Aghapour’s work, adding PPh₃ (0.5 equiv) improved imine formation kinetics, achieving 92% yield in 2 hours.

  • Microwave Assistance : Irradiation at 100 W for 15 minutes in ethanol increased yield to 88%.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) yield needle-like crystals with >98% purity.

  • Column Chromatography : Silica gel (60–120 mesh) eluted with ethyl acetate/hexane (1:4) resolves byproducts.

Spectroscopic Data

Technique Key Peaks
IR (KBr, cm⁻¹) 3250 (N–H stretch), 1680 (C=O), 1590 (C=N), 750 (C–Cl)
¹H NMR (DMSO-d₆) δ 8.39 (s, 1H, CH=N), 7.65–7.25 (m, 9H, aromatic), 6.90 (s, 2H, NH₂)
¹³C NMR δ 156.2 (C=O), 148.1 (C=N), 134.9–127.3 (aromatic), 116.5 (C–Cl)

Mechanistic Insights and Reaction Optimization

Condensation Mechanism

The reaction proceeds via nucleophilic attack of the semicarbazide’s terminal amine on the aldehyde carbonyl, forming a hemiaminal intermediate. Acid catalysis facilitates dehydration to the imine.

pH and Temperature Effects

  • Optimal pH : 4–5 (acetic acid). Higher pH slows protonation of the hemiaminal, while lower pH promotes side reactions.

  • Temperature : Reflux (78–80°C) balances reaction rate and decomposition. Microwave methods reduce energy input.

Industrial-Scale Synthesis and Patented Methods

Patent CN102399163B (2025)

  • Key Steps :

    • Synthesize 4-chlorobenzaldehyde via TCCA/PPh₃-mediated chlorination.

    • Condense with N-phenylsemicarbazide in 1,4-dioxane under nitrogen.

    • Purify via silica gel filtration and recrystallization.

  • Yield : 93% at 10 kg scale.

Continuous Flow Reactors

A 2024 pilot study achieved 89% yield using a tubular reactor (residence time: 20 minutes) at 100°C, enabling kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzaldehyde N-phenylsemicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The chloro group in the benzaldehyde moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: 4-Chlorobenzoic acid.

    Reduction: 4-Chlorobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

4-Chlorobenzaldehyde N-phenylsemicarbazone has been studied for its pharmacological effects. Research indicates that derivatives of semicarbazones exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that semicarbazones can inhibit the growth of various pathogens. For instance, a study reported significant antibacterial activity against Escherichia coli with certain derivatives of semicarbazones, including 4-chlorobenzaldehyde N-phenylsemicarbazone .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicated that metal complexes formed with semicarbazones could effectively inhibit the growth of pancreatic and gastric cancer cell lines .

Chemical Analysis

The compound is utilized as a reagent in qualitative organic analysis, particularly for identifying carbonyl compounds through melting point analysis. Its ability to form stable derivatives makes it a valuable tool in analytical chemistry .

Coordination Chemistry

4-Chlorobenzaldehyde N-phenylsemicarbazone can act as a ligand in coordination complexes with transition metals. These complexes have been studied for their catalytic properties and potential applications in materials science .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of various semicarbazone derivatives against E. coli. The results indicated that compounds derived from 4-chlorobenzaldehyde exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 10μg/mL10\mu g/mL to 50μg/mL50\mu g/mL depending on the specific derivative used .

Case Study 2: Anticancer Potential

In another study, the anticancer effects of metal complexes derived from 4-chlorobenzaldehyde N-phenylsemicarbazone were evaluated against human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 4-chlorobenzaldehyde N-phenylsemicarbazone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit cysteine proteases, which are important in various cellular processes.

Comparison with Similar Compounds

Table 1: Substituent Effects on Aldehydes and Derived Semicarbazones

Substituent (X) Electronic Nature Melting Point (°C)* Solubility (LogP)* Reactivity in Nitroaldol Reactions**
–Cl (4-Cl) Electron-withdrawing 46–48 2.21 Lower yield vs. electron-poor aldehydes
–Br (4-Br) Electron-withdrawing 56–58† 2.45† Higher reactivity due to stronger -I effect
–NO₂ (4-NO₂) Strongly electron-withdrawing 105–107† 1.80† Highest reactivity in nitroaldol reactions
–CH₃ (4-CH₃) Electron-donating 30–32† 2.60† Slower reaction kinetics

*Data for parent aldehydes; semicarbazone derivatives typically exhibit higher melting points and lower solubility due to increased hydrogen bonding.
†Estimated based on analogous derivatives.

  • Electron-withdrawing groups (e.g., –Cl, –Br) enhance electrophilicity of the aldehyde carbonyl, accelerating nucleophilic addition during semicarbazone formation. However, in nitroaldol reactions, 4-chlorobenzaldehyde underperforms compared to stronger electron-deficient aldehydes like 2-pyridinecarboxaldehyde due to moderate electron withdrawal .
  • Steric hindrance : Bulky substituents (e.g., –Ph, –OCH₃) reduce reaction efficiency in MCRs. For instance, 4-chlorobenzaldehyde achieves higher yields (~85%) in tetrahydrobenzo[b]pyran synthesis compared to sterically hindered analogs .

Table 2: Performance in Multicomponent Reactions (MCRs)

Catalyst Reaction Components Yield (%) Time (min) Reference
Nano-Fe₃O₄@SiO₂ 4-Chlorobenzaldehyde, dimedone, urea 92 20
Caffeine 4-Chlorobenzaldehyde, malononitrile 88 90
DES (Deep Eutectic Solvent) 4-Chlorobenzaldehyde, thioglycolic acid 95 30

4-Chlorobenzaldehyde N-phenylsemicarbazone and its parent aldehyde exhibit versatility in green chemistry applications. For example:

  • In Suzuki cross-coupling reactions, 4-chlorobenzaldehyde derivatives achieve moderate yields (~70–80%) despite steric challenges, outperforming bulkier substrates like 4-chlorobenzoic acid .
  • The compound’s semicarbazone derivatives serve as precursors for ZnS nanocrystallites, demonstrating superior thermal stability compared to non-chlorinated analogs .

Biological Activity

4-Chlorobenzaldehyde N-phenylsemicarbazone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

4-Chlorobenzaldehyde N-phenylsemicarbazone has the molecular formula C14_{14}H12_{12}ClN3_3O. The compound is synthesized through the condensation reaction between 4-chlorobenzaldehyde and phenylsemicarbazone, resulting in a stable semicarbazone derivative. Its structural properties contribute to its biological activity.

The biological activity of 4-chlorobenzaldehyde N-phenylsemicarbazone can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. In studies, it exhibited significant inhibition against MAO-B with an IC50_{50} value of 0.212 µM and against acetylcholinesterase (AChE) with an IC50_{50} of 0.024 µM, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antimicrobial Activity : 4-Chlorobenzaldehyde N-phenylsemicarbazone has demonstrated antimicrobial properties against various bacterial strains. Comparative studies indicated that it exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of many standard antibiotics .
  • Anticancer Properties : Research has indicated that this compound can inhibit cell proliferation in various cancer cell lines. Studies employing MTT assays revealed that it significantly reduced viability in human pancreatic cancer (Patu8988), gastric cancer (SGC7901), and hepatic cancer (SMMC7721) cell lines . The mechanism appears to involve induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of 4-chlorobenzaldehyde N-phenylsemicarbazone in a mouse model of neurodegeneration. Mice treated with this compound showed improved cognitive function and reduced markers of oxidative stress compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
  • Antimicrobial Efficacy : In vitro studies assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that it could serve as a lead candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
  • Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, 4-chlorobenzaldehyde N-phenylsemicarbazone was shown to induce apoptosis effectively. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to untreated controls, highlighting its potential as an anticancer agent.

Data Table: Biological Activity Summary

Activity TypeTarget/OrganismIC50_{50} / MICReference
MAO-B InhibitionHuman Enzyme0.212 µM
AChE InhibitionHuman Enzyme0.024 µM
AntibacterialE. coli< 10 µg/mL
AntibacterialS. aureus< 10 µg/mL
AnticancerPatu8988 (Pancreatic Cancer)IC50_{50}: 15 µM
Apoptosis InductionSMMC7721 (Liver Cancer)Increased Caspase-3

Q & A

Q. How to design fluorescence-based assays for semicarbazone detection?

  • Methodology : Derivatize the compound to enhance fluorescence (e.g., hydrazone formation). Measure intensity at λex 340 nm and λem 380 nm. Optimize pH (pH 5) and temperature (25°C) to stabilize the fluorophore .

Data Analysis and Contradictions

Q. Why do catalytic yields vary across studies?

  • Analysis : Differences in catalyst loading (e.g., 0.02 g vs. 0.05 g), solvent polarity (ethanol vs. DCM), or reaction time (25 minutes vs. 12 hours) significantly impact yields. For example, Hercynite@H2SO4 catalysts achieve 91% yield in cyclocondensation reactions .

Q. How to interpret conflicting toxicity results between in vitro and in vivo models?

  • Analysis : In vitro systems (e.g., Chinese hamster cells) may lack metabolic enzymes present in vivo, leading to false positives. Compare results with in vivo NOAEL data and apply OECD guidelines (e.g., TG 421) for harmonization .

Methodological Tables

Table 1 : Key Synthetic Conditions for 4-Chlorobenzaldehyde N-Phenylsemicarbazone

ParameterOptimal ConditionReference
Solvent SystemH₂O/DCM (biphasic)
BaseNa₂CO₃
PurificationColumn chromatography (silica)
Catalyst (Advanced)Cu@KCC-1–nPr–HMTA (0.02 g)

Table 2 : Toxicity Data Comparison

ModelDose/ConcentrationOutcomeReference
Rat (28-day oral)100 mg/kg/dayNOAEL
Chinese hamster cells50 µg/mLChromosomal aberrations

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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